molecular formula C5H6N2OS B13857503 Methyl 1,3-thiazole-4-carboximidate

Methyl 1,3-thiazole-4-carboximidate

Cat. No.: B13857503
M. Wt: 142.18 g/mol
InChI Key: ANZWWGDXKYZKSU-UHFFFAOYSA-N
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Description

Methyl 1,3-thiazole-4-carboximidate is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,3-thiazole-4-carboximidate typically involves the reaction of thioamides with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

Thioamide+Methyl chloroformateMethyl 1,3-thiazole-4-carboximidate+HCl\text{Thioamide} + \text{Methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} Thioamide+Methyl chloroformate→Methyl 1,3-thiazole-4-carboximidate+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-thiazole-4-carboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1,3-thiazole-4-carboximidate is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its potential in drug development, particularly in anticancer therapies and antibiotic formulations.

Antitumor Activity

Recent studies have highlighted the potential of 1,3-thiazole derivatives, including this compound, as promising candidates for anticancer agents. These compounds exhibit significant biological activity against various cancer cell lines due to their ability to interact with multiple biological targets. The mechanism of action often involves:

  • Inhibition of Key Enzymes : Compounds derived from this scaffold have shown effectiveness as inhibitors of enzymes such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for guanosine nucleotide synthesis in proliferating cancer cells .
  • Targeting Kinases : Some derivatives have been developed to inhibit focal adhesion kinase (FAK) and other kinases involved in cancer progression .

Case Studies

  • Synthesis and Evaluation : A series of 1,3-thiazole derivatives were synthesized and evaluated for their anticancer potential. Notably, compounds with specific substituents on the thiazole ring demonstrated enhanced activity against human colon carcinoma and breast cancer cell lines .
  • Mechanistic Insights : The biological assays indicated that structural variations significantly influence the antitumor efficacy. For instance, introducing aromatic groups at specific positions led to improved binding affinity and cytotoxicity against cancer cells .

Antibacterial Properties

This compound has also been explored for its antibacterial properties. Research indicates that derivatives of this compound can effectively combat drug-resistant bacterial strains.

  • Improved Solubility and Efficacy : Recent studies have focused on enhancing the solubility of thiazole-based antibiotics while maintaining their antibacterial activity. For example, modifications led to compounds with improved oral bioavailability and reduced toxicity against mammalian cells .

Case Studies

  • Biphenylthiazole Antibiotics : A study developed a series of oxadiazolylbiphenylthiazoles that included this compound derivatives. These compounds showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a significant improvement in solubility compared to first-generation antibiotics .
  • Mechanism of Action : The mechanism underlying the antibacterial activity involves targeting bacterial cell wall synthesis and inhibiting protein synthesis pathways, leading to bactericidal effects without significant resistance development .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Anticancer ResearchEffective against multiple cancer cell lines; inhibits IMPDH and FAK
Antibiotic DevelopmentActive against MRSA; improved solubility and bioavailability

Mechanism of Action

The mechanism of action of methyl 1,3-thiazole-4-carboximidate involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. For example, it can inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,3-thiazole-4-carboximidate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C5H6N2OS

Molecular Weight

142.18 g/mol

IUPAC Name

methyl 1,3-thiazole-4-carboximidate

InChI

InChI=1S/C5H6N2OS/c1-8-5(6)4-2-9-3-7-4/h2-3,6H,1H3

InChI Key

ANZWWGDXKYZKSU-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CSC=N1

Origin of Product

United States

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